6-Methyl-2-(prop-1-en-1-yl)-1,3-dioxan-4-one
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Overview
Description
6-Methyl-2-(prop-1-en-1-yl)-1,3-dioxan-4-one is an organic compound with a unique structure that includes a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(prop-1-en-1-yl)-1,3-dioxan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(prop-1-en-1-yl)-1,3-dioxan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-Methyl-2-(prop-1-en-1-yl)-1,3-dioxan-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 6-Methyl-2-(prop-1-en-1-yl)-1,3-dioxan-4-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxyflavanone
- 2-Methoxy-11-(2-methoxyphenyl)-4,6,10-trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-ol
- 6’'-Acetylliquiritin
Uniqueness
6-Methyl-2-(prop-1-en-1-yl)-1,3-dioxan-4-one is unique due to its specific dioxane ring structure and the presence of a prop-1-en-1-yl group. This combination of structural features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
112463-29-3 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-methyl-2-prop-1-enyl-1,3-dioxan-4-one |
InChI |
InChI=1S/C8H12O3/c1-3-4-8-10-6(2)5-7(9)11-8/h3-4,6,8H,5H2,1-2H3 |
InChI Key |
OXHKPERFVKMSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1OC(CC(=O)O1)C |
Origin of Product |
United States |
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